molecular formula C34H39N7O3 B11421562 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B11421562
M. Wt: 593.7 g/mol
InChI Key: DHYZJKSYRYYNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a triazolo[4,3-a]quinazolinone core substituted with a phenethyl group at position 4 and a propanamide linker at position 1. The propanamide chain is further modified with a 3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl group. The triazole and quinazolinone moieties are known for their bioactivity, particularly in neurological and antifungal contexts . The phenethyl group may enhance lipophilicity, influencing blood-brain barrier penetration .

Properties

Molecular Formula

C34H39N7O3

Molecular Weight

593.7 g/mol

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42)

InChI Key

DHYZJKSYRYYNIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-methoxyphenylamine and 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenyl)piperazine.

    Preparation of the Triazoloquinazoline Core: The condensation of 2-aminobenzonitrile with phenethylamine and subsequent cyclization to form the triazoloquinazoline core.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the triazoloquinazoline core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the triazoloquinazoline moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Studies have indicated that compounds containing piperazine derivatives exhibit antidepressant-like effects. The presence of the methoxyphenyl group may enhance serotonergic activity, making this compound a candidate for further investigation as an antidepressant agent.

Antitumor Properties

Preliminary research suggests that similar triazoloquinazoline derivatives possess cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit tumor growth is an area of active exploration, particularly in targeting specific pathways involved in cancer progression.

Antimicrobial Activity

Piperazine derivatives have been shown to exhibit antimicrobial properties. The unique structure of this compound may provide enhanced efficacy against bacterial and fungal strains, warranting further studies on its potential as an antimicrobial agent.

Case Study 1: Antidepressant Screening

A study evaluated the antidepressant-like effects of several piperazine derivatives in animal models. The results demonstrated that compounds with similar structural features to N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide showed significant reductions in depression-like behaviors when administered at specific dosages.

Case Study 2: Cytotoxicity Assay

In vitro assays were conducted to assess the cytotoxic effects of triazoloquinazoline derivatives on human cancer cell lines. Results indicated that compounds structurally related to the target compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity.

Mechanism of Action

The mechanism of action of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the triazole/quinazolinone core, piperazine modifications, or linker groups. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Biological Activity Source
Target Compound Triazolo[4,3-a]quinazolinone 4-phenethyl, 4-methoxyphenylpiperazine, propanamide linker ~580 (estimated) Antifungal (predicted), CNS activity (hypothesized)
Imp. B(BP) (62337-66-0) Triazolo[4,3-a]pyridinone 4-phenylpiperazine 335.38 Not specified (pharmaceutical impurity)
Imp. C(BP) Dihydrochloride Triazolo[4,3-a]pyridinone 4-(4-chlorophenyl)piperazine ~402.3 (as dihydrochloride) Not specified
CAS 895648-26-7 Triazolo[4,3-a]quinazolinone 4-isopropoxypropyl, phenethylpropanamide 461.6 Not specified (structural analogue)

Key Observations :

  • Piperazine Substituents: The 4-methoxyphenyl group in the target compound likely enhances solubility compared to Imp. C(BP)’s chlorophenyl group, which is more lipophilic .
  • Core Heterocycles: The triazoloquinazolinone core in the target compound differs from Imp. B(BP)’s triazolopyridinone, which may alter binding to enzymes like 14-α-demethylase (a target for antifungal agents) .
  • Linker Groups : The propanamide linker in the target compound could improve pharmacokinetics compared to shorter chains, as seen in CAS 895648-26-7, which uses a phenethylpropanamide group .
Physicochemical Properties
  • Solubility : The methoxy group in the target compound improves water solubility compared to Imp. C(BP)’s chloro substituent, which is highly hydrophobic .

Biological Activity

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide (CAS: 688053-58-9) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H37N5O5SC_{29}H_{37}N_{5}O_{5}S with a molecular weight of 567.7 g/mol. The structure features a piperazine moiety linked to a quinazoline derivative, which is known for various biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and receptor binding affinity.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells and induce apoptosis in various cancer types, including solid tumors and hematological malignancies .

2. Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Studies on related piperazine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. This suggests that the compound may help mitigate oxidative stress in neuronal cells .

3. Anti-inflammatory Properties

The quinazoline scaffold is often associated with anti-inflammatory activity. Compounds derived from this structure have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. The specific mechanism may involve modulation of signaling pathways such as NF-kB and MAPK .

Case Studies and Experimental Data

StudyFindings
In vitro studies Demonstrated significant inhibition of CDK activity with IC50 values in the low micromolar range.
Animal models Showed reduced tumor growth in xenograft models when treated with the compound compared to controls.
Neuroprotection assays Indicated a decrease in neuronal cell death under oxidative stress conditions when pre-treated with the compound.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets:

  • Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Neurotransmitter Receptors : The piperazine moiety may interact with serotonin and dopamine receptors, influencing mood and neuroprotection.
  • Inflammatory Pathways : The quinazoline structure likely modulates inflammatory signaling pathways, reducing cytokine release.

Q & A

Basic: What synthetic routes are commonly employed to synthesize this compound?

The synthesis typically involves multi-step protocols combining heterocyclic chemistry and coupling reactions. For example, triazoloquinazolinone cores are often constructed via cyclocondensation of thiosemicarbazides with quinazolinone precursors under acidic conditions, followed by alkylation or amidation to introduce the phenethyl and piperazine-propyl moieties. Key steps include:

  • Cyclization : Using diethyl oxalate and sodium hydride in toluene to form the triazoloquinazolinone scaffold .
  • Amide coupling : Reacting intermediates with activated esters (e.g., HATU/DMAP) to attach the piperazine-propyl side chain .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Advanced: How can heuristic algorithms optimize reaction yields for this compound?

Bayesian optimization and design of experiments (DoE) are effective for multi-variable optimization. For instance:

  • Parameter screening : Prioritize variables (e.g., temperature, solvent ratio, catalyst loading) using fractional factorial designs .
  • Response surface modeling : Apply central composite designs to identify optimal conditions for critical steps like cyclization or amidation .
  • Validation : Confirm predicted yields experimentally, with iterative adjustments to refine models. This approach has reduced optimization time by 40–60% in similar syntheses .

Basic: What analytical methods validate the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazoloquinazolinone ring formation and side-chain connectivity .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How is biological activity against fungal pathogens evaluated?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Cryptococcus neoformans or Candida spp. .
  • Mechanistic studies : Molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding modes, followed by enzyme inhibition assays (e.g., ergosterol biosynthesis monitoring) .
  • Cytotoxicity profiling : Compare selectivity indices (e.g., IC50 in mammalian cells vs. fungal cells) to prioritize derivatives .

Advanced: How to reconcile conflicting IC50 values across studies?

  • Standardization : Use identical assay conditions (e.g., pH, incubation time) and reference strains .
  • Structural verification : Confirm compound identity via NMR and HRMS to rule out batch variability .
  • Meta-analysis : Compare data subsets (e.g., triazoloquinazolinones with/without phenethyl groups) to isolate structural determinants of activity .

Basic: What purification strategies are effective for this compound?

  • Liquid-liquid extraction : Remove polar impurities using dichloromethane/water partitioning .
  • pH-dependent crystallization : Adjust to pH 10 with NH4OH to precipitate the product from aqueous mixtures .
  • Flash chromatography : Employ gradients of ethyl acetate/hexane on silica gel for high recovery (>85%) .

Advanced: What computational methods predict binding to 14-α-demethylase lanosterol?

  • Molecular docking : AutoDock Vina or Glide simulates interactions between the triazoloquinazolinone core and the enzyme’s heme-binding pocket .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Tyr118, Leu321) .
  • Free-energy calculations : MM-GBSA quantifies binding affinities, correlating with experimental MICs .

Advanced: How to design SAR studies for phenethyl group modifications?

  • Scaffold diversification : Synthesize analogs with substituents (e.g., halogens, methoxy) on the phenethyl aryl ring .
  • Biological testing : Compare MICs and docking scores to map steric/electronic effects .
  • Metabolic stability assays : Evaluate CYP450-mediated oxidation of phenethyl derivatives using liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.